3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine
Description
Significance of the 1,2,4-Oxadiazole (B8745197) Core in Chemical Research
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this ring system has become a staple in medicinal chemistry. nih.gov Its prominence is largely due to its role as a bioisostere, a chemical group that can replace another while retaining or enhancing desired biological activity. princeton.edu The 1,2,4-oxadiazole ring is often used as a stable and non-hydrolyzable substitute for ester and amide functionalities, a strategy that can improve a drug candidate's metabolic stability. researchgate.net
This heterocyclic core is a component of numerous compounds investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net The unique electronic properties and geometric arrangement of the heteroatoms in the 1,2,4-oxadiazole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. researchgate.net Consequently, the 1,2,4-oxadiazole scaffold is considered a "privileged" structure in drug discovery, frequently incorporated into novel therapeutic agents. nih.gov
The Pyridine (B92270) Moiety in Heterocyclic Compound Design
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. nih.gov Its inclusion in a molecule can significantly alter physicochemical properties in a manner beneficial for drug development. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a weak basicity to the molecule, which can enhance water solubility and bioavailability. mdpi.comestranky.sk
The pyridine ring is considered a bioisostere of benzene (B151609) and other heterocyclic rings. estranky.sk Replacing a benzene ring with pyridine can introduce a dipole moment and a site for hydrogen bonding, potentially improving the binding affinity and selectivity of a compound for its target protein. mdpi.com Furthermore, the pyridine moiety can improve a molecule's metabolic stability and cellular permeability. nih.gov Its versatility and the relative ease of its chemical modification make it a favored building block for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govmdpi.com Numerous FDA-approved drugs, spanning therapeutic areas from cancer to infectious diseases, contain a pyridine scaffold, underscoring its importance in drug design. nih.govmdpi.com
Role of the 5-Amino Functionality in 1,2,4-Oxadiazoles
The attachment of an amino (-NH2) group at the 5-position of the 1,2,4-oxadiazole ring provides a critical functional handle that can significantly influence a molecule's properties. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with biological targets like enzymes and receptors.
Research into 5-amino-substituted 1,2,4-oxadiazoles has revealed a range of biological activities. For example, certain diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors with anticancer potential. nih.gov Other studies have described the synthesis of 5-amino-1,2,4-oxadiazole (B13162853) derivatives with significant anti-inflammatory activity. nih.govrsc.org The amino group can also be further derivatized, allowing for the synthesis of a library of related compounds with modulated activities. nih.govrsc.org For instance, acylation of the amino group to form acetamides is a common strategy to explore structure-activity relationships. nih.gov The presence of this functionality is thus a key element in the design of 1,2,4-oxadiazole-based compounds, offering a direct way to modulate biological activity and physicochemical characteristics.
Overview of Research Trajectory for 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine and Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on closely related analogs. The design of such compounds often stems from the principle of bioisosterism, where different heterocyclic cores are systematically evaluated to optimize activity and drug-like properties.
A notable example comes from research on macrofilaricidal agents, where scientists sought to replace a central aminothiazole core to improve efficacy. acs.orgnih.gov In these studies, various heterocyclic replacements were investigated, including the 1,2,4-oxadiazole and its sulfur analog, the 1,2,4-thiadiazole (B1232254). The research involved the synthesis and evaluation of substituted di(pyridin-2-yl) analogs.
This line of research highlights a common strategy: combining the pyridine ring with a 5-amino-heterocycle (like 1,2,4-oxadiazole or 1,2,4-thiadiazole) to create potent biological agents. The findings from these studies, which compare different heterocyclic cores while keeping the pyridin-2-yl and amino substituents constant, provide valuable insights into the potential of the target compound. For instance, studies showed that both the 1,2,4-oxadiazole and 1,2,4-thiadiazole cores could produce compounds with good activity and metabolic stability. acs.org
Another relevant area of research involves the synthesis of pyridine-linked 1,2,4-oxadiazoles for pesticidal applications. In one study, a series of benzamides containing a 3-(dichloropyridin-2-yl)-1,2,4-oxadiazole moiety were synthesized and showed potent fungicidal and larvicidal activities. nih.gov This demonstrates that the 3-(pyridin-2-yl)-1,2,4-oxadiazole scaffold is a viable pharmacophore for generating bioactive compounds, even if the substitution at the 5-position is not an amino group.
The table below summarizes findings from a study on related di(pyridin-2-yl) heterocyclic analogs, showcasing how modifications to the central ring and substituents affect biological and physicochemical properties. acs.org
| Compound ID | Heterocyclic Core | R1 Substituent | Motility IC50 (µM) | Kinetic Solubility (µM) | Liver S9 Stability (% remaining @ 60 min) |
| Analog 1 | 1,2,4-Thiadiazole | 3-Methyl | 0.04 | >200 | 97 |
| Analog 2 | 1,2,4-Thiadiazole | 3-Ethyl | 0.05 | >200 | 96 |
| Analog 3 | 1,3,4-Thiadiazole (B1197879) | 3-Methyl | 0.28 | 133 | 98 |
| Analog 4 | 1,2,4-Oxadiazole | 3-Methyl | 0.03 | 118 | 98 |
| Analog 5 | 1,3,4-Oxadiazole (B1194373) | 3-Methyl | 0.08 | 102 | 98 |
| Analog 6 | 1,2,4-Triazole | 3-Methyl | 0.09 | >200 | 97 |
This table is generated based on data for analogous compounds from referenced research and is intended to illustrate the research trajectory. acs.org R1 is a substituent on one of the pyridine rings.
This collective research into related structures underscores a clear trajectory: the strategic combination of the 1,2,4-oxadiazole, pyridine, and amino functionalities is a productive approach in the search for novel bioactive compounds across different fields, from medicine to agriculture.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) |
InChI Key |
SUMFUTVGQFEHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)N |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for 3 Pyridin 2 Yl 1,2,4 Oxadiazol 5 Amine and Its Derivatives
Classical and Contemporary Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole core can be broadly categorized into several effective methods. The most widely employed strategy involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative, which can be considered a [4+1] approach where four atoms come from the amidoxime and one from the acylating agent. chim.it Another classical route is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. chim.it More recently, oxidative cyclization techniques have emerged as powerful alternatives, providing novel pathways to this heterocyclic system.
Amidoxime Cyclization Pathways for 1,2,4-Oxadiazole Synthesis
The reaction of amidoximes with various electrophilic one-carbon components is the most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles. rjptonline.org This pathway involves an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring. researchgate.netnih.gov
The condensation of amidoximes with a range of carboxylic acid derivatives, such as acyl chlorides, anhydrides, and esters, is a cornerstone of 1,2,4-oxadiazole synthesis. researchgate.netresearchgate.net The reaction typically proceeds in two stages: the formation of the O-acylamidoxime intermediate, followed by its cyclization, which can be promoted by heat or base. nih.govmdpi.com
The use of acyl chlorides, for instance, provides a reactive acylating agent for the amidoxime. researchgate.net Wells et al. reported the preparation of 3,5-diaryl-1,2,4-oxadiazoles by reacting amidoximes with 4-methoxy benzoyl chloride in pyridine (B92270). rjptonline.org Similarly, anhydrides are effective acylating agents for this transformation. mdpi.com The choice of the carboxylic acid derivative and reaction conditions allows for the synthesis of a diverse library of 3,5-disubstituted 1,2,4-oxadiazoles.
| Starting Amidoxime | Carboxylic Acid Derivative | Conditions | Product | Yield (%) | Reference |
| Aryl Amidoxime | 4-Methoxy Benzoyl Chloride | Pyridine | 3-Aryl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | N/A | rjptonline.org |
| Aryl Amidoxime | Acyl Chloride | NaOH/DMSO, RT | 3-Aryl-5-substituted-1,2,4-oxadiazole | High | nih.govresearchgate.net |
| Amidoxime | Dicarboxylic Acid Anhydride | MOH/DMSO | 1,2,4-Oxadiazole with carboxylic functionality | N/A | mdpi.comnih.gov |
| N'-hydroxy-4-nitrobenzamidine | Ethyl chlorooxalate | Pyridine, reflux | Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | N/A | rjptonline.org |
To improve efficiency and simplify procedures, several one-pot methods have been developed for the synthesis of 1,2,4-oxadiazoles. These strategies avoid the isolation of the intermediate O-acylamidoxime, streamlining the process from readily available starting materials. nih.gov One approach involves the reaction of an amidoxime with a carboxylic acid, activated in situ, which then cyclizes directly to the oxadiazole. ias.ac.in
A notable one-pot procedure involves the condensation of amidoximes with carboxylic acid esters in a superbase medium like MOH/DMSO at room temperature. researchgate.net Another efficient one-pot synthesis reacts nitriles, hydroxylamine, and an aldehyde. This method proceeds through the in-situ formation of the amidoxime, its reaction with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of the aldehyde to furnish the 1,2,4-oxadiazole. rsc.org Microwave-assisted, solvent-free conditions have also been successfully applied to one-pot syntheses from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | 3,5-Disubstituted 1,2,4-oxadiazoles | N/A | rsc.org |
| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, RT | 3,5-Disubstituted 1,2,4-oxadiazoles | Good | researchgate.net |
| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic acid (cat.), THF, DMSO | 3-Aryl-5-(prop-1-en-1-yl)-1,2,4-oxadiazoles | High | ias.ac.in |
| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |
In syntheses starting from carboxylic acids and amidoximes, coupling reagents are essential for activating the carboxylic acid. chim.it These reagents facilitate the initial O-acylation step, leading to the formation of the O-acylamidoxime intermediate that subsequently cyclizes. acs.org Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as other activating agents like carbonyldiimidazole (CDI). chim.itmdpi.com
The combination of a coupling reagent with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can improve reaction efficiency. For example, the use of a polymer-supported carbodiimide (B86325) with HOBt under microwave heating has been shown to produce 1,2,4-oxadiazoles in high yields. acs.org Another effective system involves using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA), which is particularly useful for less reactive, electron-deficient amidoximes. acs.org More recently, the Vilsmeier reagent has been found to activate both the carboxylic acid for O-acylation and the intermediate for the final cyclocondensation, enabling a one-pot synthesis at room temperature. mdpi.com
1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Formation
The 1,3-dipolar cycloaddition, first reported by Tiemann and Krüger in 1884, is a classical and fundamental method for constructing the 1,2,4-oxadiazole ring. chim.it This [3+2] cycloaddition reaction typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chim.itrjptonline.org
Nitrile oxides are highly reactive intermediates that are usually generated in situ. researchgate.net Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides. researchgate.net An alternative approach involves the iron(III) nitrate-mediated reaction of alkynes and nitriles, which proceeds through the in-situ formation of a nitrile oxide from the alkyne, followed by its cycloaddition with the nitrile component. organic-chemistry.org This method provides a selective synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org The 1,3-dipolar cycloaddition pathway offers a different substitution pattern compared to the amidoxime route; the substituent from the nitrile precursor ends up at the C5 position of the oxadiazole ring. chim.itrjptonline.org
Oxidative Cyclization Methodologies
Oxidative cyclization represents a more modern approach to 1,2,4-oxadiazole synthesis, offering alternative pathways that often feature mild conditions and atom economy. nih.govnih.gov These methods typically involve the formation of a key N-O or C-O bond through an oxidative process.
One such strategy is the oxidative cyclization of N-acylguanidines using an oxidant like phenyliodine(III) diacetate (PIDA), which yields 3-amino-1,2,4-oxadiazoles. mdpi.com Another approach involves the copper-catalyzed cascade reaction of amidines and methylarenes, which proceeds via a one-pot oxidation-amination-cyclization tandem process under mild conditions. mdpi.com
Oxidants such as N-bromosuccinimide (NBS) or iodine (I2) in the presence of a base can be used to synthesize 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov The reaction is believed to proceed through N-halogenation followed by dehydrohalogenation. nih.gov More recently, an electrochemical method has been developed for the dehydrogenative cyclization of N-benzyl amidoximes. This anodic oxidation generates an iminoxy radical, which undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization to form the 1,2,4-oxadiazole ring under mild and environmentally friendly conditions. rsc.orgrsc.org Furthermore, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported as an effective mediator for the oxidative cyclization of various amidoximes. researchgate.net
| Starting Material | Oxidant/Catalyst | Conditions | Product Type | Reference |
| N-Acylguanidines | PhI(OAc)2 (PIDA) | DMF, RT | 3-Amino-1,2,4-oxadiazoles | mdpi.com |
| Amidines and Methylarenes | Copper-catalyst, TBHP | Mild | 3,5-Disubstituted-1,2,4-oxadiazoles | mdpi.com |
| N-Benzyl Amidoximes | NBS/DBU or I2/K2CO3 | N/A | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |
| N-Benzyl Amidoximes | Anodic Oxidation | Electrochemical cell | 3,5-Disubstituted-1,2,4-oxadiazoles | rsc.orgrsc.org |
| Amidoximes | DDQ | N/A | 3,5-Disubstituted-1,2,4-oxadiazoles | researchgate.net |
Alternative Ring Closure Strategies
While the classical synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes, several alternative ring closure strategies have been developed to enhance efficiency and substrate scope. One notable approach is the oxidative cyclization of amidoximes. For instance, the use of reagents like iodobenzene (B50100) diacetate (PIDA) can facilitate the intramolecular N–O bond formation in amidrazones to yield 3-amino-1,2,4-oxadiazoles. Although not yet specifically reported for the 3-(pyridin-2-yl) analogue, this method presents a viable alternative pathway.
Another strategy involves the reaction of amidoximes with aldehydes followed by an oxidative dehydrogenation step. This intermolecular cyclodehydration can be promoted by various oxidizing agents. Furthermore, the use of metal-free catalysts, such as graphene oxide (GO), has been explored for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO can act as a dual-function catalyst, promoting both the initial condensation and the subsequent oxidative cyclization, offering a more environmentally benign approach. nih.gov
Specific Synthetic Considerations for the 3-(Pyridin-2-yl)-1,2,4-oxadiazole Scaffold
The construction of the 3-(pyridin-2-yl)-1,2,4-oxadiazole scaffold requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.
Introduction of the Pyridine Moiety in the 3-Position
The most direct method for introducing the pyridine-2-yl group at the 3-position of the 1,2,4-oxadiazole ring is through the use of pyridine-2-carboxamidoxime as a key precursor. This intermediate is typically synthesized from pyridine-2-carbonitrile (B1142686) by reaction with hydroxylamine. The pyridine-2-carboxamidoxime then provides the N-C-N backbone required for the formation of the 1,2,4-oxadiazole ring with the pyridine moiety correctly positioned at C3. Subsequent reaction with a suitable reagent will then form the C5 of the oxadiazole ring with the desired functionality.
Formation of the 5-Amino Functionality
The introduction of the 5-amino group onto the 3-(pyridin-2-yl)-1,2,4-oxadiazole core can be achieved through several reliable methods, primarily involving the reaction of pyridine-2-carboxamidoxime with reagents that provide the nitrogen atom for the 5-position.
A widely employed method for the synthesis of 5-amino-1,2,4-oxadiazoles is the reaction of an amidoxime with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction proceeds through the formation of an O-acylisourea intermediate, which then undergoes intramolecular cyclization with the elimination of a urea (B33335) byproduct. The reaction is typically carried out in an inert solvent. This method is advantageous due to the commercial availability of various carbodiimides, allowing for the synthesis of a range of N-substituted 5-amino-1,2,4-oxadiazoles.
| Amidoxime | Carbodiimide | Product |
| Pyridine-2-carboxamidoxime | N,N'-Dicyclohexylcarbodiimide (DCC) | 3-(Pyridin-2-yl)-5-(cyclohexylamino)-1,2,4-oxadiazole |
| Pyridine-2-carboxamidoxime | N,N'-Diisopropylcarbodiimide (DIC) | 3-(Pyridin-2-yl)-5-(isopropylamino)-1,2,4-oxadiazole |
This table presents hypothetical reaction products based on established reactivity patterns.
Vilsmeier salts, generated in situ from a substituted urea and an activating agent like oxalyl chloride or phosphorus oxychloride, serve as effective reagents for the synthesis of 5-dialkylamino-1,2,4-oxadiazoles from amidoximes. beilstein-journals.orgd-nb.info The condensation of the amidoxime with the Vilsmeier salt, typically in the presence of a base, leads to the formation of the desired 5-amino substituted oxadiazole. beilstein-journals.orgd-nb.info This method provides a straightforward route to 5-N,N-disubstituted amino-1,2,4-oxadiazoles.
| Amidoxime | Urea Precursor for Vilsmeier Salt | Product |
| Pyridine-2-carboxamidoxime | N,N-Dimethylurea | 5-(Dimethylamino)-3-(pyridin-2-yl)-1,2,4-oxadiazole |
| Pyridine-2-carboxamidoxime | N,N-Diethylurea | 5-(Diethylamino)-3-(pyridin-2-yl)-1,2,4-oxadiazole |
This table presents hypothetical reaction products based on established reactivity patterns.
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods for heterocyclic compounds. For the synthesis of 1,2,4-oxadiazoles, several green chemistry approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. The synthesis of various 1,2,4-oxadiazole derivatives has been successfully achieved under microwave irradiation, often leading to significantly shorter reaction times compared to conventional heating methods. This technique could be readily applied to the synthesis of 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine and its derivatives.
The use of greener catalysts and reaction media is another key aspect of sustainable synthesis. As mentioned earlier, metal-free catalysts like graphene oxide offer a more sustainable alternative to traditional metal-based catalysts for oxidative cyclization reactions. nih.gov Furthermore, exploring the use of water or other environmentally benign solvents, where feasible, can significantly reduce the environmental impact of the synthesis. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation.
Solvent-Free Conditions and Microwave-Assisted Syntheses
The development of synthetic methodologies for heterocyclic compounds has increasingly focused on green chemistry principles, emphasizing the reduction of hazardous substances and energy consumption. In this context, solvent-free and microwave-assisted syntheses have emerged as powerful tools for the efficient and environmentally benign preparation of 1,2,4-oxadiazole derivatives, including those bearing a pyridine moiety. These techniques offer significant advantages over conventional heating methods, such as dramatically reduced reaction times, often from hours to minutes, and improved yields. nih.govacs.orgnih.gov
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and minimize the formation of side products. nih.gov When combined with solvent-free conditions, this approach further enhances the green credentials of the synthesis by eliminating the need for potentially toxic and volatile organic solvents. ias.ac.in The reaction under these conditions often involves the direct interaction of reactants in the presence of a solid support or catalyst, or simply by grinding the reactants together before irradiation. This methodology has been successfully applied to the synthesis of various 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole systems. ias.ac.inwjarr.com
Research into the microwave-assisted synthesis of 1,2,4-oxadiazoles has demonstrated the versatility of this method. For instance, the cyclization of amidoximes with carboxylic acids or their derivatives is a common route to 3,5-disubstituted 1,2,4-oxadiazoles. Under microwave heating, this transformation can be achieved rapidly and in high yields, often utilizing polymer-supported reagents to simplify product purification. acs.org While specific studies focusing exclusively on the solvent-free and microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general applicability of these methods to pyridinyl-substituted oxadiazoles (B1248032) is well-established. The synthesis of analogous 2-amino-5-aryl-1,3,4-oxadiazoles has been successfully demonstrated under solvent-free and catalyst-free microwave conditions, highlighting the potential for similar applications in the synthesis of the target compound. advion.com
The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of related oxadiazole derivatives, illustrating the typical parameters employed in such reactions.
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aryl/Heteroaryl amidoximes and Carboxylic acids | Microwave irradiation, Polymer-supported reagents (PS-Carbodiimide/HOBt) | 10-15 min | High (often >85%) | nih.govacs.org |
| Acid chlorides, Hydrazine hydrate, and Isothiocyanates | Microwave irradiation, Solvent-free, Catalyst-free | Not specified | High | advion.com |
| Hydrazides and Carboxylic acids | Microwave irradiation (160 W), Solvent-free, POCl3 | 5 min | Good to Excellent | ias.ac.in |
| Isoniazid and Aromatic aldehydes | Microwave irradiation (300 W), DMF (catalytic) | 3 min | Not specified | nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis is gaining prominence as a sustainable and efficient alternative to traditional chemical methods for the construction of heterocyclic scaffolds. This approach utilizes electrical current to drive chemical reactions, often obviating the need for harsh reagents and stoichiometric oxidants or reductants, which aligns with the principles of green chemistry. organic-chemistry.orgnih.gov The application of electrochemistry to the synthesis of 5-amino-substituted 1,2,4-oxadiazoles and related heterocycles offers potential advantages such as mild reaction conditions, high selectivity, and simplified work-up procedures. researchgate.netresearchgate.net
The electrosynthesis of 2-amino-5-substituted-1,3,4-oxadiazoles has been successfully achieved through the electrooxidative cyclization of semicarbazones at a platinum anode. nih.gov This process typically involves a controlled potential electrolysis in an undivided cell, using a suitable solvent like acetonitrile (B52724) or acetic acid and a supporting electrolyte such as lithium perchlorate. nih.govresearchgate.net The mechanism is proposed to involve the oxidation of the substrate at the anode to generate a reactive intermediate that subsequently undergoes intramolecular cyclization to form the oxadiazole ring.
While the direct electrochemical synthesis of this compound has not been explicitly detailed in the provided search results, the successful application of this methodology to structurally similar compounds provides a strong foundation for its potential use. For instance, the electrochemical synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via oxidative intramolecular N-S bond formation of imidoyl thioureas has been reported. organic-chemistry.org This reaction proceeds under catalyst- and oxidant-free conditions at room temperature, employing a carbon rod anode and a platinum plate cathode. organic-chemistry.org Such methods demonstrate the feasibility of forming five-membered heterocyclic rings containing nitrogen and a heteroatom through electrochemical means.
The key parameters in electrochemical synthesis that can be optimized to achieve high yields and selectivity include the choice of electrode material, the supporting electrolyte, the solvent, and the applied potential or current. The following table outlines typical components and conditions used in the electrochemical synthesis of related amino-substituted oxadiazoles and thiadiazoles.
| Substrate | Electrode System | Electrolyte/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Semicarbazones | Platinum anode | LiClO4 in Acetic Acid | Controlled potential electrolysis | 2-Amino-5-substituted-1,3,4-oxadiazoles | nih.gov |
| Imidoyl thioureas | Carbon rod anode, Platinum plate cathode | nBu4NBF4 in MeCN | Constant current (10 mA), Room temperature | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |
| Acylhydrazines and Isothiocyanates | Platinum electrode | Not specified | Controlled potential electrolysis | 5-Substituted-2-amino(substituted amino)-1,3,4-oxadiazoles | researchgate.net |
Industrial Scale-Up and Process Optimization Research
The transition of a synthetic route from a laboratory scale to industrial production presents a unique set of challenges and considerations. For the synthesis of this compound and its derivatives, particularly when employing modern techniques like microwave-assisted synthesis, scalability is a critical factor. While microwave-assisted organic synthesis offers significant advantages in terms of speed and efficiency on a small scale, its direct scale-up is not always straightforward. nih.gov
One of the primary challenges in scaling up microwave-assisted reactions is the limited penetration depth of microwave irradiation into the reaction mixture. pitt.edu At the commonly used frequency of 2.45 GHz, the penetration depth is typically in the order of a few centimeters, which can lead to uneven heating in larger reaction vessels. pitt.edu To address this, specialized multimode microwave reactors equipped with mode stirrers are often employed for larger batch processes to ensure a more homogeneous distribution of the microwave field. pitt.edu Research has demonstrated the feasibility of scaling up various organic reactions from the millimole to the 100-millimole scale in such prototype batch reactors. researchgate.net
Process optimization for industrial scale-up also involves a thorough evaluation of reaction parameters to ensure safety, cost-effectiveness, and reproducibility. This includes optimizing reagent concentrations, reaction times, and temperatures, as well as developing efficient work-up and purification procedures. For microwave-assisted processes, the ability to rapidly heat and cool the reaction mixture is a key advantage that can be leveraged to improve selectivity and yield on a larger scale. nih.gov
An alternative and increasingly popular approach for the industrial scale-up of microwave-assisted synthesis is the use of continuous-flow reactors. acs.orgunito.it In a continuous-flow setup, the reactants are continuously pumped through a microwave cavity, allowing for precise control over reaction conditions and ensuring uniform heating. This technology can overcome the penetration depth limitations of batch reactors and offers a more seamless transition from laboratory to production scale. acs.org The development of automated, stop-flow continuous microwave protocols has shown promise for the large-scale production of organic compounds. unito.it
The table below outlines key considerations and strategies in the industrial scale-up and process optimization of microwave-assisted organic synthesis.
| Challenge | Strategy/Consideration | Key Research Findings | Reference |
|---|---|---|---|
| Limited Microwave Penetration Depth | Use of multimode reactors with mode stirrers for larger batch sizes. | Multimode cavities provide a more homogeneous microwave field, enabling successful scale-up. | pitt.edu |
| Non-uniform Heating | Implementation of continuous-flow microwave reactors. | Continuous-flow systems offer precise temperature control and uniform heating, overcoming scalability issues. | acs.orgunito.it |
| Process Safety and Control | Thorough optimization of reaction parameters (temperature, pressure, flow rate). | Specialized reactors with online monitoring of temperature and pressure are crucial for safe operation. | nih.govresearchgate.net |
| Efficiency and Throughput | Development of automated, parallel, or continuous-flow processes. | Automated systems can significantly increase throughput for industrial production. | unito.it |
Chemical Transformations and Derivatization Strategies of 3 Pyridin 2 Yl 1,2,4 Oxadiazol 5 Amine
Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by low aromaticity and a weak O-N bond, which makes it prone to various rearrangements and ring-opening reactions. chim.itresearchgate.netosi.lv The carbon atoms of the ring have electrophilic properties, while the nitrogen at position 3 (N3) is nucleophilic. chim.it Due to the electron-withdrawing nature of the heteroatoms, the C3 and C5 positions are generally resistant to electrophilic substitution reactions such as halogenation, nitration, acylation, and alkylation. chemicalbook.com However, these positions are susceptible to nucleophilic attack. chemicalbook.com
Monosubstituted 1,2,4-oxadiazoles can be unstable and may undergo ring opening under thermal or basic conditions. researchgate.net The stability of the ring is significantly increased in 3,5-disubstituted derivatives. chemicalbook.com The weak O-N bond is a key feature of the ring's reactivity, facilitating thermal and photochemical rearrangements to form other heterocyclic systems. chim.itresearchgate.netosi.lv Notable rearrangement reactions include the Boulton–Katritzky Rearrangement (BKR), Migration – Nucleophilic Attack – Cyclization (MNAC), and Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. researchgate.netosi.lv
Modifications at the 5-Amino Position
The 5-amino group of 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine is a primary nucleophilic center, readily undergoing reactions common to aromatic amines.
Acylation and Alkylation of the Amino Group
The amino group can be readily acylated using various acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed under basic conditions to yield the corresponding N-acylated derivatives. For instance, the reaction with acyl chlorides in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can produce the desired amides. nih.gov
Alkylation of the amino group is also a feasible transformation. Direct alkylation can be achieved using alkyl halides. The nucleophilicity of the amino group allows for the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Formation of Substituted Amides and Ureas
The synthesis of substituted amides from the 5-amino group can be achieved through coupling reactions with carboxylic acids. These reactions often employ coupling agents to activate the carboxylic acid. nih.gov Alternatively, amides can be synthesized from carboxylic acids and urea (B33335) under microwave irradiation in the presence of a base like pyridine (B92270). researchgate.netrsc.org
Substituted ureas can be prepared through several synthetic routes. A common method involves the in-situ generation of an isocyanate intermediate from a primary amide via a Hofmann rearrangement, which then reacts with an amine to form the urea. organic-chemistry.org Another classical approach is the reaction of the amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which is then reacted with another amine. nih.gov The reaction of 2-aminopyridinium salts with arylamines in the presence of a base also provides a route to pyridin-2-yl ureas. researchgate.net
Reactivity of the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.comresearchgate.net When such reactions do occur, they typically require vigorous conditions and the substitution is directed to the 3-position. youtube.comresearchgate.net Pyridine does not typically undergo Friedel-Crafts acylation or alkylation. youtube.comyoutube.com Nitration of pyridines is also challenging but can be achieved more readily with pyridine N-oxides. researchgate.netntnu.no
Nucleophilic aromatic substitution, on the other hand, is more facile, particularly at the 2- and 4-positions. These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.
Oxidations of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be readily oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. researchgate.net Selective N-oxidation of pyridines in the presence of other amine functionalities can be achieved using specific catalytic systems. nih.gov
Data Tables
Table 1: Reactivity of the 1,2,4-Oxadiazole Ring
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Nucleophilic Attack | Nucleophiles | Ring-opened or substituted products | chim.itchemicalbook.com |
| Ring Rearrangement | Heat or light | Other heterocycles | chim.itresearchgate.netosi.lv |
| Electrophilic Substitution | Halogens, Nitrating agents, Acyl/Alkyl halides | Generally unreactive | chemicalbook.com |
Table 2: Derivatization at the 5-Amino Position
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives | nih.gov |
| Alkylation | Alkyl halides | N-Alkyl derivatives | - |
| Amide Formation | Carboxylic acids, Coupling agents | Substituted amides | nih.gov |
| Urea Formation | Isocyanates, Phosgene, Hofmann rearrangement | Substituted ureas | organic-chemistry.orgnih.govresearchgate.net |
Table 3: Reactivity of the Pyridine Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Electrophilic Substitution | Vigorous conditions | 3-Substituted pyridines | youtube.comresearchgate.net |
| Nucleophilic Substitution | Nucleophiles | 2- or 4-Substituted pyridines | - |
| N-Oxidation | Peroxy acids, H₂O₂ | Pyridine N-oxides | researchgate.netnih.gov |
Functionalization for Bioconjugation
The covalent attachment of small molecules to biological macromolecules, a process known as bioconjugation, is a cornerstone of chemical biology, drug delivery, and diagnostic tool development. Functionalizing a molecule like this compound is essential to enable its linkage to biomolecules such as proteins, peptides, or nucleic acids. The primary site for such modification on this heterocyclic core is the nucleophilic exocyclic amine group at the 5-position of the 1,2,4-oxadiazole ring. This amine group allows for the introduction of a variety of reactive handles suitable for subsequent conjugation reactions.
The strategic derivatization of the 5-amine group can be accomplished using several well-established chemical methods. These transformations aim to append functionalities that can react selectively with specific amino acid residues on a protein (e.g., lysine (B10760008) or cysteine) or with modified oligonucleotides under biocompatible conditions.
A prevalent strategy involves the acylation of the 5-amine group with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable and robust amide bond. By using a bifunctional linker containing an NHS ester on one end and a different reactive group on the other, the oxadiazole core can be prepared for various conjugation chemistries. For instance, reacting the amine with a reagent like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) introduces a maleimide (B117702) group. kinxcdn.com This maleimide functionality is highly selective for the thiol group of cysteine residues in proteins, forming a stable thioether linkage. kinxcdn.com
Another common approach is the reaction of the amine with an isothiocyanate. This transformation yields a stable thiourea (B124793) linkage. Reagents such as fluorescein (B123965) isothiocyanate (FITC) can be used to directly conjugate a fluorescent reporter to the oxadiazole molecule, facilitating its use in imaging or detection assays. chempep.com
Beyond modifying the pre-formed heterocycle, an alternative and advanced strategy involves the synthesis of the 1,2,4-oxadiazole ring directly onto a biomolecule. Research has demonstrated the feasibility of synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates. nih.gov This process involves the conversion of a DNA-conjugated aryl nitrile into an amidoxime (B1450833), followed by O-acylation with a carboxylic acid and a final cyclodehydration step to form the oxadiazole ring. nih.gov This methodology highlights the chemical stability of the required intermediates under aqueous conditions compatible with biomolecules and opens avenues for creating DNA-encoded libraries of oxadiazole-containing compounds for screening purposes. nih.gov
The table below summarizes key derivatization strategies for the functionalization of this compound or related structures for bioconjugation.
| Derivatization Strategy | Reagent Class | Functional Group Introduced | Resulting Linkage |
|---|---|---|---|
| Introduction of Thiol-Reactive Handle | Bifunctional NHS esters (e.g., SMCC) | Maleimide | Amide (molecule-to-linker) and subsequent Thioether (linker-to-biomolecule) |
| Direct Fluorophore Labeling | Isothiocyanates (e.g., FITC) | Fluorophore with Thiourea Linker | Thiourea |
| On-DNA Synthesis of Core Structure | Carboxylic Acids (during cyclization) | 1,2,4-Oxadiazole Ring | Covalent bond to DNA conjugate |
Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 2 Yl 1,2,4 Oxadiazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the molecular structure, while advanced techniques can reveal conformational details.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information on the electronic environment of protons within a molecule. In the case of 3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives, the spectrum is characterized by distinct signals corresponding to the pyridine (B92270) ring protons, the amine protons, and any substituents on the core structure.
The protons on the pyridine ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern and the electronic influence of the oxadiazole ring. For instance, the proton at the 6-position of the pyridine ring is often the most deshielded due to its proximity to the ring nitrogen, appearing at the lowest field. rsc.org The protons at positions 3, 4, and 5 exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) due to spin-spin coupling with adjacent protons.
The amine (NH₂) protons of the 5-amino-1,2,4-oxadiazole (B13162853) moiety typically present as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, due to hydrogen bonding effects. For example, in the related compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the amino protons appear as a broad singlet at δ 4.17 ppm in CDCl₃. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Pyridyl-Oxadiazole Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-6 | 8.6 - 8.8 | d or m | Most downfield pyridine proton. |
| Pyridine H-3, H-4, H-5 | 7.2 - 8.0 | m | Complex multiplet region. |
| Amine (NH₂) | 4.0 - 6.0 (variable) | br s | Shift and broadening are solvent-dependent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine and oxadiazole rings are particularly diagnostic.
The carbons of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and appear significantly downfield. Typically, the C5 carbon bearing the amino group and the C3 carbon attached to the pyridine ring resonate at approximately δ 150-170 ppm. For example, in various 1,3,4-oxadiazole (B1194373) derivatives, the heterocyclic carbons are found in the range of δ 150-165 ppm. figshare.comrdd.edu.iqnih.gov
The pyridine ring carbons also appear in the aromatic region, generally from δ 120 to 150 ppm. The ipso-carbon (C2) attached to the oxadiazole ring is often found around δ 148-150 ppm, while the C6 carbon is typically the most downfield of the protonated carbons. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Pyridyl-Oxadiazole Core Structure
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Oxadiazole C3 | ~160 - 165 | Attached to the pyridine ring. |
| Oxadiazole C5 | ~150 - 158 | Attached to the amine group. |
| Pyridine C2 (ipso) | ~148 - 152 | Attached to the oxadiazole ring. |
| Pyridine C6 | ~149 - 150 | Often the most downfield CH carbon. |
| Pyridine C3, C4, C5 | ~120 - 140 | Chemical shifts depend on substitution. |
Advanced NMR Techniques for Conformational Analysis
While ¹H and ¹³C NMR are sufficient for primary structure confirmation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for conformational analysis. ipb.pt For this compound, a key conformational question is the relative orientation of the pyridine and oxadiazole rings. These rings are connected by a single C-C bond, allowing for potential rotation.
NOESY experiments can detect through-space interactions between protons that are close to each other, typically within 5 Å. A NOESY correlation between a proton on the oxadiazole ring (or a substituent at C5) and the H-3 proton of the pyridine ring would indicate a conformation where these groups are spatially proximate. This information is crucial for understanding intermolecular interactions in biological systems or in the solid state. ipb.pt
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₇H₆N₄O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This serves as a definitive confirmation of the compound's identity. For instance, HRMS data for various oxadiazole derivatives consistently show a high degree of accuracy between the calculated and found molecular masses. figshare.comrsc.org In the analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the calculated mass for the protonated molecule [M+H]⁺ was 179.0927, and the found mass was 179.0930, confirming its elemental composition. mdpi.com
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this class of compounds may include cleavage of the bond between the two rings, loss of small molecules like HCN or N₂, or fragmentation of the oxadiazole ring itself.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: The amino (NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹. For example, the related compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine shows multiple bands for the NH₂ group at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com
C=N Stretching: The stretching vibrations of the C=N bonds within both the pyridine and oxadiazole rings typically appear in the 1500-1650 cm⁻¹ region. mdpi.com
C-O Stretching: The C-O-C stretching within the oxadiazole ring usually gives rise to absorptions in the 1000-1250 cm⁻¹ range. rdd.edu.iq
Aromatic C-H Stretching: These vibrations are generally observed above 3000 cm⁻¹.
Aromatic C=C Stretching: These appear in the 1400-1600 cm⁻¹ region. rdd.edu.iq
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3200 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (ring) | 1500 - 1650 |
| Aromatic C=C stretch | 1400 - 1600 |
| C-O-C stretch (ring) | 1000 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Geometry and Conformation
The molecular geometry of pyridinyl-oxadiazole derivatives is characterized by a high degree of planarity. In a representative derivative, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the pyridyl, oxadiazole, and phenyl rings are nearly coplanar. iucr.org This planarity is crucial for understanding the electronic and packing properties of the molecule.
The extent of this coplanarity is quantified by the dihedral angles between the constituent rings. For instance, the dihedral angle between the pyridine and oxadiazole rings is a mere 4.88(9)°, while the angle between the oxadiazole and the phenyl ring is 4.27(10)°. iucr.org This indicates a nearly flat molecular conformation, which can facilitate significant electronic delocalization across the aromatic systems.
Analysis of bond lengths within the 1,3,4-oxadiazole ring of this derivative reveals values consistent with established data for such heterocyclic systems. iucr.org For example, the C1—N2 and C2—N3 bond distances are approximately 1.298(2) Å and 1.277(2) Å, respectively. iucr.org These values, intermediate between single and double bonds, confirm the aromatic nature of the oxadiazole core. The C—N bond distance within the pyridine ring is reported as 1.336(2) Å. iucr.org
Table 1: Selected Dihedral Angles for a Representative Derivative Derivative: N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate iucr.org
| Inter-ring Relationship | Dihedral Angle (°) |
| Pyridyl and Oxadiazole Rings | 4.88 (9) |
| Oxadiazole and Phenyl Rings | 4.27 (10) |
| Pyridyl and Phenyl Rings | 2.27 (9) |
Table 2: Selected Bond Distances for a Representative Derivative Derivative: N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate iucr.org
| Bond | Bond Length (Å) |
| C1—N2 (Oxadiazole) | 1.298 (2) |
| C2—N3 (Oxadiazole) | 1.277 (2) |
| C5—N4 (Pyridine) | 1.336 (2) |
Investigation of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of pyridinyl-oxadiazole derivatives in the solid state is primarily directed by a network of hydrogen bonds and other non-covalent interactions. These interactions determine how the individual molecules arrange themselves into a stable, three-dimensional crystal lattice.
In the crystal structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate, a strong and nearly linear N—H+···N hydrogen bond is a key feature. iucr.org This interaction links two organic molecules together via their pyridine nitrogen atoms and a proton from hydrochloric acid, forming a distinct rod-like dimeric unit. iucr.org
Beyond hydrogen bonding, π-π stacking interactions are also recognized as significant contributors to the packing of related oxadiazole-pyridine systems, influencing the arrangement of the aromatic rings in the solid state.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular attributes with high accuracy. For 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure reliable results.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule and with its environment. For pyridyl-oxadiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. DFT calculations for analogous 5-(pyridyl)-1,3,4-oxadiazole structures have shown that the HOMO-LUMO energy gaps are good predictors of the molecule's electronic transition properties. nih.gov The analysis of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Heterocyclic Compounds Calculated by DFT (Note: The following data is for structurally related compounds and serves to illustrate the typical values obtained through DFT calculations.)
| Compound/Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione | -6.5 | -2.0 | 4.5 | nih.gov |
| 2-methylthio-5-(2'-pyridyl)-1,3,4-oxadiazole | -6.2 | -1.1 | 5.1 | nih.gov |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative | -6.12 | -2.37 | 3.75 | nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary degree of freedom is the rotation around the single bond connecting the pyridine (B92270) and oxadiazole rings. DFT calculations can map the potential energy surface by systematically rotating this bond to identify the dihedral angle corresponding to the global energy minimum. nih.govresearchgate.net
Studies on similar structures, such as 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, have revealed that despite several possible conformers, the energy differences can be small, and the molecule may adopt a specific conformation in the solid state. researchgate.net Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy are calculated for each stable conformer to determine their relative populations at a given temperature. The most stable conformer is the one with the lowest Gibbs free energy. researchgate.net
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Calculations for related pyridyl-oxadiazole compounds have shown excellent agreement between theoretical and experimental spectra. dntb.gov.uaresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π*. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed using DFT. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands.
Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. The pyridine ring, 1,2,4-oxadiazole (B8745197) ring, and the amine group can create an intramolecular charge-transfer system in this compound. DFT calculations are used to compute key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com Compounds with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. mdpi.comkent.ac.uk
Table 2: Calculated NLO Properties for Representative Organic Molecules (Note: This table presents data for compounds known for their NLO properties to provide a comparative context.)
| Compound | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) | Method |
| (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | ~6.5 | ~20 x 10⁻³⁰ | Experimental |
| 1-Aryl-3-(4-methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazoline | 8.5 | 1.5 x 10⁻³⁰ | M06-2X/6-31G(2d) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting ligand-protein interactions and binding affinities.
For this compound, molecular docking simulations are used to identify potential biological targets and elucidate its mechanism of action at a molecular level. The compound is docked into the active sites of various proteins implicated in disease, such as kinases, proteases, or tubulin. nih.govorientjchem.org
The docking process yields a binding score, which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific interactions between the ligand and the protein's amino acid residues. Key interactions for this class of compounds often include:
Hydrogen Bonds: The nitrogen atoms in the pyridine and oxadiazole rings, as well as the amine group, can act as hydrogen bond acceptors and donors.
π-π Stacking: The aromatic pyridine and oxadiazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.
Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions with nonpolar residues.
Studies on similar pyridinyl-oxadiazole derivatives have shown that they can effectively bind to the colchicine binding site of tubulin, suggesting potential anticancer activity. nih.gov The specific interactions and predicted binding energies guide the rational design of more potent and selective analogs.
Table 3: Example Molecular Docking Results for an Analogous Oxadiazole Compound (Note: Data is for a 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole derivative docked into the colchicine binding site of tubulin.)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 6c-2 | -8.5 | Cys241, Leu242, Ala316 | Hydrogen Bond, Hydrophobic |
| 6d-2 | -8.2 | Asn258, Val318, Thr353 | Hydrophobic |
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Identification of Key Binding Motifs and Residues
Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a receptor and identifying the key intermolecular interactions that stabilize the ligand-receptor complex. While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be gleaned from computational analyses of structurally related 1,2,4-oxadiazole and pyridine-containing compounds.
These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of such heterocyclic compounds to their protein targets. For this compound, the pyridine nitrogen, the exocyclic amine group, and the nitrogen atoms of the oxadiazole ring are all potential hydrogen bond donors or acceptors. The aromatic nature of both the pyridine and oxadiazole rings allows for favorable π-π stacking and hydrophobic interactions with corresponding residues in the binding pocket of a target protein.
In a study on derivatives of the isomeric compound 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine, molecular docking simulations revealed favorable binding energies, with hydrogen bonds forming between the ligands and the target proteins orientjchem.org. For instance, compounds in this series demonstrated good binding scores against fungal protein PDB ID: 4M8B and bacterial protein PDB ID: 5JZX orientjchem.org. The interactions observed in these related structures suggest that this compound would likely engage in similar binding motifs. Key residues in a target's active site that could interact with this compound would likely include those with polar side chains (e.g., serine, threonine, asparagine, glutamine) capable of forming hydrogen bonds, as well as aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) that can participate in π-π stacking.
An illustrative summary of potential key binding interactions, extrapolated from studies on similar compounds, is presented in the table below.
| Interaction Type | Potential Interacting Moiety on Compound | Potential Interacting Residues in Receptor |
| Hydrogen Bond Donor | Amino group (-NH2) | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Oxadiazole Nitrogens | Arginine, Lysine (B10760008), Asparagine, Glutamine |
| π-π Stacking | Pyridine Ring, Oxadiazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Aromatic Rings | Leucine, Isoleucine, Valine, Alanine |
This table represents a generalized prediction of potential binding interactions based on the chemical structure of this compound and docking studies of analogous compounds.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful computational method to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and stability of ligand-receptor complexes, as well as the influence of the surrounding solvent environment.
Assessment of Ligand-Receptor Complex Stability and Dynamics
Following initial docking predictions, MD simulations are crucial for assessing the stability of the predicted binding pose of this compound within a receptor's active site. By simulating the atomic motions of the complex over a specific timescale (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket.
Key metrics analyzed during MD simulations to assess complex stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value for the ligand suggests that it maintains a consistent binding pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can identify which parts of the protein are flexible and which are stabilized upon ligand binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a stable ligand-receptor interaction.
Solvent Environment Effects on Molecular Systems
Furthermore, the desolvation of the ligand and the binding site upon complex formation is a significant thermodynamic consideration. The energy required to remove ordered water molecules from both surfaces is a key component of the binding free energy. Computational studies on related heterocyclic compounds, such as pyridyl-substituted 1,3,4-oxadiazoles, have shown that the solvent environment can significantly influence their molecular properties nih.gov. MD simulations of this compound in a solvated environment would allow for the characterization of the role of water in the binding process and provide a more realistic model of the interactions occurring in a physiological setting.
Mechanistic and Target Oriented Biological Research
Biological Activities and Phenotypic Screening
Enzyme Inhibition Studies
Cathepsin K and Tyrosinase Inhibition
No direct studies evaluating the inhibitory activity of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine against Cathepsin K or tyrosinase have been identified. However, research into related heterocyclic structures provides some insight.
For Cathepsin K, a lysosomal cysteine protease involved in bone resorption, derivatives of the isomeric 2-amino-1,3,4-oxadiazole scaffold have been investigated. nih.govresearchgate.net A series of dipeptides incorporating a non-electrophilic 2-amino-1,3,4-oxadiazole moiety were synthesized and evaluated as Cathepsin K inhibitors. Several of these compounds acted as competitive inhibitors with Kᵢ values in the low micromolar range, suggesting that the amino-oxadiazole core can serve as a building block for inhibitors of this enzyme. nih.govresearchgate.net
Regarding tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis, various 1,3,4-oxadiazole (B1194373) derivatives have shown significant inhibitory potential, with some compounds exhibiting much greater potency than the standard inhibitor, kojic acid. researchgate.netnih.gov For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole analogues were found to have potent tyrosinase inhibitory activity. mdpi.com Another study on different oxadiazole derivatives showed competitive or mixed-type inhibition of mushroom tyrosinase with IC₅₀ values in the micromolar range. rsc.org These findings indicate that the oxadiazole ring is a viable scaffold for developing tyrosinase inhibitors, although the specific contribution of a 3-(pyridin-2-yl) substituent on a 5-amino-1,2,4-oxadiazole (B13162853) core is unknown.
Cytochrome P450 Enzyme Inhibition (e.g., CYP51)
There is no available research data on the inhibitory effect of this compound on cytochrome P450 enzymes, including the clinically important target CYP51 (sterol 14α-demethylase). CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and cholesterol in mammals, making it a key target for antifungal drugs. nih.gov Azole-containing compounds, such as imidazoles and triazoles, are well-known CYP51 inhibitors that act by coordinating to the heme iron of the enzyme. nih.gov While some nitrogen-containing heterocyclic compounds can inhibit P450 enzymes, the potential for the 1,2,4-oxadiazole (B8745197) ring system, particularly with the specific substitutions of the title compound, to inhibit CYP51 has not been explored in published studies.
Acetyl-CoA Carboxylase (ACCase) Inhibition
No studies have been published that investigate this compound or related 1,2,4-oxadiazole derivatives as inhibitors of Acetyl-CoA Carboxylase (ACCase). ACCase is the rate-limiting enzyme in the de novo synthesis of fatty acids. northwestern.edu The primary chemical classes of herbicides that inhibit this enzyme are the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs). windows.net Research into ACCase inhibitors for therapeutic applications, such as in oncology and metabolic diseases, has focused on different structural scaffolds. northwestern.eduresearchgate.netnih.gov The potential for 1,2,4-oxadiazole-based compounds to target this enzyme remains an uninvestigated area.
Glycogen Phosphorylase Inhibition
Research into inhibitors of Glycogen Phosphorylase (GP), a key enzyme in controlling blood glucose levels, has explored the 5-amino-1,2,4-oxadiazole scaffold. nih.govd-nb.infobeilstein-journals.orgbeilstein-journals.org A study focused on 3-glucosylated 5-amino-1,2,4-oxadiazoles was conducted to see if the 5-amino group could provide additional interactions with the GP catalytic site to enhance inhibition. nih.govd-nb.info However, the synthesized compounds, which featured various N-alkyl or N,N-dialkyl groups at the 5-amino position and a glucosyl moiety at the 3-position, showed no inhibition of GP at concentrations up to 625 µM. nih.govbeilstein-journals.org This finding from a closely related series suggests that the 5-amino group on the 1,2,4-oxadiazole ring may not be favorable for binding to the catalytic site of GP, although the influence of a 3-(pyridin-2-yl) group instead of a glucosyl group could significantly alter this activity.
Monoamine Oxidase Inhibition
The potential for this compound to inhibit monoamine oxidase (MAO) has not been reported. However, other derivatives of the 1,2,4-oxadiazole and related oxadiazine systems have been evaluated. For example, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were found to be inhibitors of human MAO, with the most potent compounds showing MAO-B IC₅₀ values in the sub-micromolar range. nih.gov Additionally, a study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which lacks the 5-amino group, reported potent and selective inhibition of MAO-B with an IC₅₀ value of 0.036 µM. mdpi.com These results indicate that the 1,2,4-oxadiazole scaffold is a promising platform for the development of MAO inhibitors.
| Compound Class | Target | Potency (IC₅₀/Kᵢ) | Reference |
| 2-Amino-1,3,4-oxadiazole Dipeptides | Cathepsin K | Kᵢ = 2.13 - 7.33 µM | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Mushroom Tyrosinase | IC₅₀ = 0.003 µM (most potent) | nih.gov |
| 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | p38α MAPK | IC₅₀ = 80 nM (most potent) | nih.gov |
| 3-(Phenyl-imidazolyl)-1,2,4-oxadiazoles | EGFR | Potent inhibition reported | rsc.org |
| 3-Glucosylated-5-amino-1,2,4-oxadiazoles | Glycogen Phosphorylase | No inhibition at 625 µM | nih.govd-nb.info |
| 3-(Dichlorophenyl)-5-(indolyl)-1,2,4-oxadiazole | MAO-B | IC₅₀ = 0.036 µM | mdpi.com |
| 1,2,4-Oxadiazin-5(6H)-ones | MAO-B | IC₅₀ = 0.371 µM (most potent) | nih.gov |
This table presents data for structurally related compounds, not for this compound, for which no data is available.
Antiproliferative and Anticancer Research
No specific antiproliferative or anticancer studies have been published for this compound. The 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole rings are prevalent scaffolds in the design of novel anticancer agents. mdpi.comnih.gov
Research on a related isomeric system, 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole, has been conducted. consensus.appresearchgate.netniscpr.res.in Derivatives of this scaffold were tested for their in vitro antiproliferative activity against human tumor cell lines, with some compounds showing cytotoxic activity. researchgate.net
Other studies have demonstrated the antiproliferative effects of different 1,2,4-oxadiazole derivatives. For example, d-ribofuranoside derivatives bearing a 5-aryl-1,2,4-oxadiazole-3-yl moiety exhibited significant antiproliferative activities in the micromolar range against a panel of six cancer cell lines. nih.gov Furthermore, as mentioned previously, 1,2,4-oxadiazole derivatives have been developed as EGFR kinase inhibitors with potent anticancer activity against lung cancer cell lines. rsc.orgresearchgate.net These collective findings underscore the potential of the 1,2,4-oxadiazole core in anticancer drug discovery, though the specific activity of this compound remains to be determined.
| Compound Series | Cancer Cell Lines | Activity Range (IC₅₀ / ID₅₀) | Reference |
| 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole derivatives | A549, HCV29T, SW707, T47D | ID₅₀ values in the active range (<4 µg/mL) for one compound | researchgate.net |
| (5-Aryl-1,2,4-oxadiazole-3-yl)methyl d-ribofuranosides | A549, HBL-100, HeLa, SW1573, T-47D, WiDr | Micromolar range | nih.gov |
| Quinazoline-1,3,4-oxadiazole-1,2,3-triazoles | A-549, H1299 (Lung) | IC₅₀ = 2.62 - 4.21 µM | researchgate.net |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa, IMR-32, MCF-7 | IC₅₀ = 10.64 - 33.62 µM | nih.gov |
This table presents data for structurally related compounds, not for this compound, for which no data is available.
Antiparasitic Applications (e.g., Leishmania, Filarial Infections)
The 1,2,4-oxadiazole scaffold, a key feature of this compound, has been a focal point in the search for new antiparasitic agents due to the significant public health challenges posed by diseases like leishmaniasis and filariasis. mdpi.com Current treatments for these conditions are often hampered by issues of toxicity and growing drug resistance, necessitating the exploration of novel chemical entities. mdpi.comnih.gov
Antileishmanial Research
Visceral leishmaniasis, a severe parasitic disease caused by protozoa of the Leishmania genus, can be fatal if left untreated. mdpi.comnih.gov Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in the fight against this neglected tropical disease. mdpi.comnih.gov Research has demonstrated that molecules incorporating the 1,2,4-oxadiazole ring exhibit potent antileishmanial activity. mdpi.comnih.gov
A study investigating novel 1,2,4-oxadiazole derivatives against Leishmania infantum, the causative agent of visceral leishmaniasis, identified a lead compound, designated Ox1, with significant efficacy. mdpi.comnih.gov This compound displayed high selectivity against both the promastigote and amastigote forms of the parasite while showing lower cytotoxicity to mammalian cells. mdpi.comnih.gov The selectivity indices for Ox1 against L. infantum promastigotes and amastigotes were 18.7 and 61.7, respectively. nih.gov Ultrastructural analysis of parasites treated with Ox1 revealed severe morphological damage, ultimately leading to cell death. mdpi.com Mechanistic studies suggested that the compound's antileishmanial action involves disruption of the parasite's mitochondrial membrane potential and strong affinity for the L. infantum CYP51 enzyme. mdpi.com The structure-activity relationship (SAR) in one series of 3-aryl-5-amine-1,2,4-oxadiazoles showed that electron-donating groups on the aryl moiety enhanced antileishmanial activity. nih.gov
The broader family of azole-containing compounds, including thiadiazoles which are structurally related to oxadiazoles (B1248032), has also shown significant potential. nih.govmui.ac.irmdpi.com For instance, certain 1,3,4-thiadiazol-2-amines have exhibited good activity against the promastigote form of Leishmania major. nih.govmdpi.com
| Compound Class | Parasite | Key Findings | Reference |
| 1,2,4-Oxadiazole Derivatives | Leishmania infantum | Compound Ox1 showed high selectivity (SI = 61.7 for amastigotes) and induced morphological damage. The proposed mechanism involves targeting the CYP51 enzyme. | mdpi.comnih.gov |
| 3-Aryl-5-amine-1,2,4-oxadiazoles | Leishmania | Electron-donating groups on the aryl ring increased activity. | nih.gov |
| 1,3,4-Thiadiazole (B1197879) Derivatives | Leishmania major | Good activity observed against promastigote and amastigote forms. | nih.govmui.ac.ir |
Antifilarial Research
Filarial diseases, such as lymphatic filariasis and onchocerciasis, affect millions of people globally and are a leading cause of disability. acs.orgnih.govmedscape.com The search for effective macrofilaricidal drugs—those that kill adult filarial worms—is a critical goal for disease control and elimination efforts. acs.orgnih.gov
Research into compounds with a structure closely related to this compound has yielded promising results. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were identified as novel macrofilaricides. acs.orgnih.govdndi.org While these compounds feature a thiadiazole core, the research also involved the synthesis of the corresponding 1,2,4-oxadiazole analogues, indicating the exploration of this scaffold for antifilarial activity. acs.org These discoveries stemmed from phenotypic screening platforms that assessed the activity of compounds against various surrogate nematodes, leading to the identification of molecules capable of killing adult worms ex vivo. dndi.org
Agrochemical Applications (Insecticidal, Fungicidal, Herbicidal, Nematocidal)
The 1,2,4-oxadiazole ring is a prominent scaffold in modern agrochemistry, with its derivatives being extensively investigated for a wide range of pesticidal activities. researchgate.net This heterocycle is found in various approved and candidate pesticides, highlighting its importance in the development of new crop protection agents. researchgate.netresearchgate.netbohrium.commdpi.com The inclusion of a pyridine (B92270) moiety, as seen in this compound, is a common strategy in the design of bioactive molecules for agricultural use. scispace.comresearchgate.net
Insecticidal Activity
Derivatives containing the 1,2,4-oxadiazole ring have demonstrated significant insecticidal properties. researchgate.net A series of novel pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety possessed excellent and broad-spectrum insecticidal activity against pests such as Mythimna separata (armyworm), Aphis medicagini, and Tetranychus cinnabarinus. acs.orgresearchgate.net Similarly, pyridylpyrazole-4-carboxamides incorporating a 1,3,4-oxadiazole ring were effective against the diamondback moth (Plutella xylostella). researchgate.net The combination of a 2-chloro-5-methyl pyridine group with a 1,3,4-oxadiazole moiety has also been explored to create new insecticides. scispace.com
Fungicidal Activity
The 1,2,4-oxadiazole scaffold is a key component in the design of new fungicides to combat plant diseases caused by pathogenic fungi. nih.govmdpi.com A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested for their ability to control fungi and nematodes. nih.gov One compound, F15, showed excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, which was comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. nih.gov Further investigation revealed that the compound inhibited the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungus. nih.gov Other research has focused on designing 1,2,4-oxadiazole derivatives as SDH inhibitors, with some compounds showing significant activity against a range of plant pathogenic fungi, including Rhizoctonia solani and Colletotrichum capsica. mdpi.comnih.gov
Herbicidal Activity
Compounds containing a pyridinyl moiety linked to a heterocyclic ring have been investigated as herbicides. nih.govnih.govresearchgate.net For example, 3-(pyridin-2-yl)benzothiazol-2-one derivatives, which share the 3-(pyridin-2-yl) structural element, have been identified as a novel class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors with potent herbicidal activity against broadleaf weeds. nih.govnih.gov One such compound demonstrated 100% post-emergence efficacy against weeds like Solanum nigrum and Capsella bursa-pastoris at an application rate of 75 g a.i./ha. nih.gov The combination of 1,3,4-oxadiazole with other chemical groups has also been shown to yield effective herbicides against grasses like Echinochloa cruss-galli. mdpi.com
Nematicidal Activity
Plant-parasitic nematodes represent a major threat to agriculture, causing significant economic losses worldwide. nih.govnyxxb.cn The 1,2,4-oxadiazole structure is being actively explored for the development of new nematicides. nih.gov A series of 1,2,4-oxadiazole-5-carboxylic acid derivatives were designed and found to exhibit good nematicidal activity against Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. nih.gov One lead compound, f1, was particularly effective against A. besseyi, with an LC₅₀ value of 19.0 μg/mL, significantly outperforming existing nematicides like tioxazafen (B1208442) and fosthiazate. nih.gov Mechanistic studies indicated that this compound damages the nematode cuticle and inhibits acetylcholinesterase. nih.gov In another study, a 1,2,4-oxadiazole derivative (F11) showed a corrected mortality rate of 93.2% against Meloidogyne incognita at a concentration of 200 μg/mL. nih.gov
| Agrochemical Application | Target Pest/Weed | Key Findings | Reference |
| Insecticidal | Mythimna separata | Pyrimidin-4-amine derivatives with a 1,2,4-oxadiazole moiety showed excellent activity. | acs.orgresearchgate.net |
| Fungicidal | Sclerotinia sclerotiorum | A 1,2,4-oxadiazole derivative (F15) had an EC₅₀ of 2.9 μg/mL, acting as an SDH inhibitor. | nih.gov |
| Herbicidal | Broadleaf Weeds | 3-(Pyridin-2-yl)benzothiazol-2-one derivatives showed potent post-emergence activity. | nih.gov |
| Nematicidal | Aphelenchoides besseyi | A 1,2,4-oxadiazole-5-carboxylic acid derivative (f1) had an LC₅₀ of 19.0 μg/mL. | nih.gov |
Exploration of Bioisosteric Properties
1,2,4-Oxadiazole as Amide and Ester Bioisostere
In medicinal and agrochemical chemistry, the principle of bioisosterism—the substitution of one group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful design strategy. The 1,2,4-oxadiazole ring is widely recognized as a classical bioisostere for both amide and ester functional groups. researchgate.net This substitution can lead to compounds with improved properties.
The rationale for this bioisosteric relationship lies in the similar spatial arrangement and electronic characteristics of the 1,2,4-oxadiazole ring compared to the planar trans-conformation of an amide or ester bond. This mimicry allows the oxadiazole ring to engage in similar non-covalent interactions with biological targets, such as enzymes and receptors. mdpi.com The use of the 1,2,4-oxadiazole as a bioisostere has been successfully applied in the design of novel benzamides with pesticidal activity, where the heterocycle replaces an internal amide linkage to create new structural analogues. researchgate.net Similarly, the related 1,3,4-thiadiazole ring is also considered a bioisostere for various groups and can enhance lipophilicity, which may improve pharmacokinetic properties. mdpi.com
Impact on Metabolic Stability in Biological Systems
A significant advantage of using the 1,2,4-oxadiazole ring as a bioisostere for metabolically labile amide and ester groups is the enhancement of metabolic stability. mdpi.com Amide and ester bonds are susceptible to hydrolysis by various enzymes in biological systems, such as amidases and esterases, which can lead to rapid degradation and clearance of a compound, limiting its efficacy and duration of action.
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Substituents on Biological Activities
The biological activity of a molecule can be finely tuned by modifying its substituents. For the scaffold , this would involve analyzing the pyridine (B92270) moiety, the 5-amino group, and any substitutions on the pyridine ring.
Effect of the Pyridine Moiety on Activity and Selectivity
The position of the nitrogen atom in the pyridine ring (ortho, meta, or para) is a critical determinant of a compound's physicochemical properties and its ability to interact with biological targets. In the case of 3-(aryl)-1,2,4-oxadiazole systems, the biological activity is influenced by the nature and position of the substituent on the aryl ring. For instance, in other heterocyclic scaffolds, changing the pyridine attachment from the 4-position to the 2- or 3-position can lead to a significant loss or change in activity. However, specific studies comparing 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine with its pyridin-3-yl and pyridin-4-yl counterparts to determine the effect on activity and selectivity are not available.
Role of the 5-Amino Group and its Derivatization
The 5-amino group on the 1,2,4-oxadiazole (B8745197) ring is a key feature, likely contributing to the molecule's polarity and hydrogen bonding capacity. In related series of 5-amino-substituted 1,2,4-oxadiazoles, this group is often a target for derivatization to modulate the compound's properties. Further derivatization into acetamides, for example, has been explored in other series to alter biological profiles. The synthesis of various 5-amino-substituted 1,2,4-oxadiazoles has been described, but specific studies detailing the impact of derivatizing the 5-amino group of this compound on its biological activities could not be located.
Impact of Substituents on the Pyridine Ring
Adding substituents to the pyridine ring is a common strategy to explore and optimize a compound's SAR. The electronic and steric properties of these substituents can drastically alter the molecule's interaction with a target. Research on related di(pyridin-2-yl) compounds has shown that small alkyl and alkoxy groups on the pyridine rings can have a marked effect on biological activity. However, there is a lack of specific data on how substituents on the pyridine ring of this compound would influence its biological profile.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) and other metrics like lipophilic ligand efficiency (LLE) are important in modern drug design for optimizing the potency and physicochemical properties of lead compounds. For a related series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, LE and LLE were assessed to guide optimization, with desirable ranges identified. Unfortunately, specific data regarding the ligand efficiency of this compound or documented optimization strategies based on such metrics are not present in the available literature.
Rational Design Principles for Novel Analogs
Rational design involves using the knowledge of a biological target and the SAR of a chemical series to design more potent and selective analogs. This can involve computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies. While rational design principles have been applied to other pyridine and oxadiazole-containing compounds, there are no specific published examples of the rational design of novel analogs based on the this compound scaffold.
Emerging Research Areas and Future Perspectives
Development of Multifunctional Compounds
The development of multifunctional compounds, which integrate multiple properties into a single molecular entity, is a burgeoning area of chemical science. The 1,2,4-oxadiazole (B8745197) ring is recognized for its ability to act as a bioisostere for esters and amides, making it a valuable component in medicinal chemistry. chim.itscielo.br The pyridine (B92270) moiety is also a common feature in pharmacologically active compounds. While derivatives of 1,2,4-oxadiazole have been explored for various biological activities, nih.govnih.govresearchgate.net there is no specific research detailing the development of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine as a multifunctional agent. The presence of both a hydrogen bond donor (amine) and acceptor sites (pyridine and oxadiazole nitrogen atoms) could theoretically allow for diverse intermolecular interactions, a key aspect in the design of multifunctional materials. However, without experimental data, this remains speculative.
Integration with Advanced Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large compound libraries. rsc.org While HTS campaigns have been conducted on libraries containing 1,2,4-oxadiazole derivatives, nih.gov leading to the identification of bioactive molecules, there is no public information available that specifically includes this compound in such screenings. The synthesis of libraries of 1,2,4-oxadiazoles for HTS is an established practice, rsc.org but the inclusion and subsequent performance of this specific compound are not documented.
Exploration in Advanced Material Science Research
The application of heterocyclic compounds in material science, particularly in electronics and energetic materials, is an area of intense investigation.
Pyridine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive materials. researchgate.netsemanticscholar.org The electron-deficient nature of the oxadiazole ring also makes it a suitable component for electron-transporting materials in OLEDs. researchgate.net The photophysical properties of pyridyl-substituted oxadiazole derivatives have been studied, revealing insights into their structure-property relationships. nih.govresearchgate.net However, there is a lack of specific research on the synthesis and characterization of this compound for optoelectronic applications. Its photophysical properties, such as absorption, emission spectra, and quantum yield, which are crucial for assessing its potential in OLEDs, have not been reported.
The design of new energetic materials focuses on achieving a balance of high performance and low sensitivity. Nitrogen-rich heterocyclic compounds are of particular interest in this field due to their high heats of formation. researchgate.net The 1,2,4-oxadiazole ring has been incorporated into energetic materials, with the aim of improving thermal stability and reducing sensitivity. nih.govrsc.orgnih.gov While the synthesis and properties of various energetic 1,2,4-oxadiazoles have been described, researchgate.net there is no available data on the energetic properties of this compound. Key parameters for energetic materials, such as density, heat of formation, detonation velocity, and sensitivity to impact and friction, have not been determined for this compound.
Challenges and Opportunities in 1,2,4-Oxadiazole Research
The broader field of 1,2,4-oxadiazole chemistry faces both challenges and opportunities. Synthetic methodologies for the creation of 1,2,4-oxadiazole libraries are well-established, rsc.org yet the functionalization of specific positions on the heterocyclic core can be challenging and may require multi-step synthetic routes.
For the specific case of this compound, the primary challenge is the current lack of dedicated research. This, however, presents a significant opportunity. The uncharted nature of this compound means that foundational research into its synthesis, characterization, and properties could open up new avenues in medicinal chemistry, material science, and beyond. Computational studies could provide initial insights into its potential applications, guiding future experimental work. jneonatalsurg.com The exploration of its coordination chemistry, derivatization, and biological activity could lead to the discovery of novel multifunctional compounds, advanced materials, or therapeutic agents.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid hydrazide + BrCN | Ethanol | Reflux (78°C) | 60–70% |
| 2 | Intermediate + NH/NHCl | DMF | 80°C | 50–55% |
Advanced: How can reaction conditions be optimized to minimize by-products in oxadiazole synthesis?
Methodological Answer:
By-product formation (e.g., regioisomers or dimerization) is common due to the reactivity of the oxadiazole ring. Optimization strategies include:
- pH control : Maintaining alkaline conditions (pH 9–10) during cyclization to suppress protonation of intermediates, reducing side reactions .
- Catalyst screening : Using Lewis acids like ZnCl to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time and by-products .
Advanced monitoring via HPLC-MS or in situ FTIR can track intermediate stability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR : Identify aromatic protons (pyridyl ring: δ 7.5–8.5 ppm) and amine protons (δ 5.8–6.2 ppm).
- -NMR : Confirm oxadiazole carbons (C-2: ~165 ppm; C-5: ~95 ppm) .
- IR Spectroscopy : Detect N–H (3300 cm) and C=N (1600 cm) stretches.
- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Methodological Answer:
X-ray crystallography provides unambiguous confirmation of the oxadiazole ring geometry and substituent orientation. For example:
- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution data.
- Key parameters : Monitor bond angles (C–N–C in oxadiazole ~105°) and torsion angles to distinguish regioisomers .
Table 2: Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P/c |
| Bond length (C–N) | 1.32 Å |
| R-factor | <0.05 |
Basic: What biological assays are commonly used to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
Advanced: How can molecular docking predict the mechanism of action against specific targets?
Methodological Answer:
- Target selection : Prioritize proteins with oxadiazole-binding pockets (e.g., EGFR kinase or bacterial FabH).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (ΔG) with experimental IC values. For instance, a docking score of −9.2 kcal/mol may correlate with sub-μM activity .
Basic: How to assess compound purity and stability under different storage conditions?
Methodological Answer:
- Purity : HPLC with UV detection (λ = 254 nm) and >95% purity threshold.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis or oxidation products .
Advanced: How to address contradictory biochemical data (e.g., high in vitro activity but low in vivo efficacy)?
Methodological Answer:
- Bioavailability analysis : Measure logP (e.g., via shake-flask method) to assess hydrophobicity. Optimal logP for blood-brain barrier penetration: 2–3 .
- Metabolic stability : Incubate with liver microsomes to identify rapid clearance pathways.
- Formulation strategies : Use PEGylation or liposomal encapsulation to enhance solubility .
Basic: What computational tools aid in predicting physicochemical properties?
Methodological Answer:
- logP : ACD/Percepta or Molinspiration.
- pKa : MarvinSketch (calculates basic pKa ~3.5 for the pyridyl nitrogen).
- Solubility : QSPR models in ChemAxon .
Advanced: How to design SAR studies to improve selectivity against off-target proteins?
Methodological Answer:
- Scaffold modification : Introduce substituents at C-3 (e.g., halogens or methyl groups) to sterically block off-target binding.
- Pharmacophore mapping : Overlay active and inactive analogs to identify critical H-bond donors/acceptors.
- Data integration : Use machine learning (e.g., Random Forest) to correlate structural features with selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
